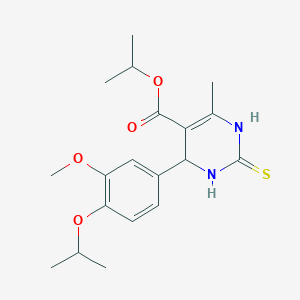![molecular formula C24H26N2O4S B286215 N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, commonly known as MMB, is a chemical compound that has gained significant attention in the field of scientific research. MMB is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction plays a crucial role in the development and progression of various types of cancer.
作用機序
MMB binds to the c-Myc protein at a specific site, preventing it from interacting with its binding partner Max. This interaction is necessary for the transcriptional activity of c-Myc, and its inhibition leads to a decrease in the expression of c-Myc target genes. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MMB inhibits the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. MMB has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, MMB has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MMB is its high selectivity for the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. However, MMB has some limitations as well. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, MMB is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on MMB. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another area of research is the use of MMB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the potential use of MMB in the treatment of inflammatory diseases warrants further investigation.
合成法
MMB can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with N-(4-methylbenzyl)-4-methylbenzenesulfonamide to form the corresponding amide. Finally, the amide is treated with acetic anhydride and pyridine to form MMB.
科学的研究の応用
MMB has been extensively studied for its potential use in cancer therapy. The c-Myc protein is overexpressed in many types of cancer, and its inhibition has been shown to lead to tumor regression. MMB has been found to be a highly selective inhibitor of the c-Myc/Max interaction, making it a promising candidate for cancer treatment.
特性
分子式 |
C24H26N2O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-18-8-12-20(13-9-18)16-26(31(28,29)21-14-10-19(2)11-15-21)17-24(27)25-22-6-4-5-7-23(22)30-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChIキー |
PLYFGVBDOXBKNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)





![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)